Bienvenue dans la boutique en ligne BenchChem!

Vitamin D3 palmitate

Liquid vitamin formulation stability Accelerated degradation kinetics Pediatric multivitamin drops

Vitamin D3 palmitate (CAS 13403-10-6; cholecalciferol palmitate) is the hexadecanoic acid ester of cholecalciferol (vitamin D3), formed by esterification at the 3β-hydroxyl position, yielding the molecular formula C43H74O2 and an exact mass of 622.57 Da. As a member of the secosteroid vitamin D3 ester class, it functions as a lipophilic prodrug: the ester bond is hydrolyzed in vivo by endogenous esterases to liberate free cholecalciferol, which then enters the canonical vitamin D metabolic pathway via hepatic 25-hydroxylation.

Molecular Formula C43H74O2
Molecular Weight 623 g/mol
Cat. No. B1246595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 palmitate
Synonymscholecalciferol palmitate
vitamin D3 palmitate
Molecular FormulaC43H74O2
Molecular Weight623 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1
InChIInChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-42(44)45-39-29-26-35(4)38(33-39)28-27-37-24-21-32-43(6)40(30-31-41(37)43)36(5)23-20-22-34(2)3/h27-28,34,36,39-41H,4,7-26,29-33H2,1-3,5-6H3/b37-27+,38-28-/t36-,39+,40-,41+,43-/m1/s1
InChIKeyFURKZYNGFYQYCT-FYJQBVBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin D3 Palmitate: A Stabilized Cholecalciferol Ester for High-Water-Content Nutritional and Pharmaceutical Formulations


Vitamin D3 palmitate (CAS 13403-10-6; cholecalciferol palmitate) is the hexadecanoic acid ester of cholecalciferol (vitamin D3), formed by esterification at the 3β-hydroxyl position, yielding the molecular formula C43H74O2 and an exact mass of 622.57 Da [1]. As a member of the secosteroid vitamin D3 ester class, it functions as a lipophilic prodrug: the ester bond is hydrolyzed in vivo by endogenous esterases to liberate free cholecalciferol, which then enters the canonical vitamin D metabolic pathway via hepatic 25-hydroxylation [2]. Its computed logP of approximately 13.94 substantially exceeds that of unesterified vitamin D3 (logP ~7.6), reflecting profoundly altered partitioning behavior that directly impacts formulation design, storage stability in aqueous matrices, and biological delivery kinetics [1]. Unlike unmodified vitamin D3, this compound was specifically engineered to address the long-standing instability of vitamin D in high-water-content nutritional compositions, making it a differentiated procurement option for products where aqueous-phase stability is the rate-limiting formulation constraint.

Why Vitamin D3 Palmitate Cannot Be Interchanged with Unesterified Vitamin D3 or Other Vitamin D Esters in Aqueous Formulations


Unesterified vitamin D3 (cholecalciferol) exhibits well-documented instability in aqueous environments, particularly at acidic to neutral pH and elevated water content, where degradation rates render long-term storage commercially unfeasible [1]. While vitamin D3 esters as a class share the prodrug concept, substitution is not interchangeable: the stability profile of each ester is a complex function of acyl chain length, pH, water activity, and the specific lipid matrix of the formulation [1][2]. Head-to-head accelerated stability studies demonstrate that vitamin D3 palmitate can exhibit vastly different degradation kinetics compared to unesterified D3, D3 acetate, and D3 octanoate under identical storage conditions, with the magnitude and even direction of the stability advantage being conditional on formulation pH and water content [2][3]. Furthermore, the liberation of free vitamin D3 from the palmitate ester is enzymatically dependent—intestinal esterase activity in neonates, for instance, is age-dependent—meaning that biological availability cannot be assumed to be identical to that of free vitamin D3 across all target populations [4]. These intersecting chemical and biological variables mean that substituting one vitamin D form for another without formulation-specific and population-specific verification introduces quantifiable risk of both potency loss and bioavailability variation.

Quantitative Differentiation Evidence for Vitamin D3 Palmitate Versus Comparators: Stability, Bioequivalence, and Absorption Data


pH-Dependent Hydrolytic Stability: Vitamin D3 Palmitate vs. Unesterified Vitamin D3 in High-Water Liquid Formulations at 40°C

In a 16-week accelerated stability study at 40°C in liquid multivitamin formulations, vitamin D3 palmitate demonstrated pH- and water-content-dependent stability advantages over unesterified vitamin D3. At pH 5.0 and 390 mg/mL water, the half-life (T50) of vitamin D3 palmitate was 61.6 weeks, a 10.6-fold increase over unesterified vitamin D3 (T50 = 5.8 weeks). At pH 4.2, 390 mg/mL water, vitamin D3 palmitate retained approximately 76% of initial potency after 16 weeks (from 414–418 IU/mL at week 0 to 315–319 IU/mL at week 16), compared to only approximately 18% retention for unesterified vitamin D3 (from 448–451 IU/mL to 76.1–91.7 IU/mL) [1]. At pH 5.6, 390 mg/mL water, vitamin D3 palmitate retained approximately 66% after 16 weeks (424→279 IU/mL) vs. approximately 19% for unesterified D3 (454→82.5 IU/mL). Critically, at lower water content (252 mg/mL), the stability advantage reversed: unesterified D3 was more stable, demonstrating that vitamin D3 palmitate is specifically differentiated for high-water-content formulations [1].

Liquid vitamin formulation stability Accelerated degradation kinetics Pediatric multivitamin drops

Comparative Ester Stability in Infant Formula: Vitamin D3 Palmitate vs. D3 Acetate, D3 Octanoate, and Unesterified D3

Patent US5422127 discloses a direct multi-ester stability comparison in a casein hydrolysate-based infant formula stored at room temperature (22°C) and 37°C. The inventors reported that unesterified vitamin D3 declined 30–50% in activity during six months of storage at room temperature in sealed containers. Vitamin D3 palmitate showed substantially improved retention, with the patent specifically claiming at least 20% improvement (preferably ≥30%, most preferably ≥50%) in vitamin D activity retention relative to the corresponding unesterified D3 control [1]. Vitamin D3 acetate and vitamin D3 octanoate were also tested alongside D3 palmitate, establishing that the palmitate ester confers a quantitatively meaningful stability advantage over multiple alternative esterification strategies in this food matrix [1]. This head-to-head comparison within a single study and identical matrix eliminates between-study variability as a confounding factor.

Infant formula fortification Shelf-life stability Retort processing

In Vivo Bioequivalence: Cholecalciferol Palmitate Matches Unesterified Cholecalciferol in Rickets-Healing Biological Assay

Fraser and Kodicek (1969) evaluated the metabolism and biological activity of [1-³H]cholecalciferol palmitate versus [1-³H]cholecalciferol in rachitic rats. When administered parenterally (intramuscularly in arachis oil), cholecalciferol palmitate produced activity equivalent to unesterified cholecalciferol in a rickets-healing biological assay, confirming that the ester prodrug is fully bioactivated in vivo [1]. Notably, the route of administration influenced metabolite profiles: intramuscular cholecalciferol palmitate produced a higher proportion of the most polar metabolites in feces compared to intravenous cholecalciferol palmitate or intravenous/intramuscular unesterified cholecalciferol, suggesting that the intramuscular depot effect of the highly lipophilic palmitate ester alters the time course of metabolite generation without compromising ultimate biological efficacy [1]. Vitamin D ester synthesized in vivo is considered to be eventually metabolized as vitamin D alcohol and available to vitamin D-requiring processes [1].

Rickets model Parenteral vitamin D Prodrug bioactivation

Age-Dependent Intestinal Absorption: Vitamin D3-Palmitate Liberation is Enzymatically Rate-Limited in Human Neonates

Hollis et al. (1996) conducted a direct pharmacokinetic comparison in 48 term human infants simultaneously administered vitamin D3-palmitate (0.07 μmol/kg BW) and nonesterified vitamin D2 (0.08 μmol/kg BW) by orogastric tube. Blood samples collected at 0, 6, 12, and 24 hours post-administration revealed that liberation of vitamin D3 from vitamin D3-palmitate was significantly age-dependent: infants at 1 day of age showed limited cleavage, whereas infants older than 10 days demonstrated increased liberation, attributed to maturation of intestinal esterase secretion [1]. Both forms approached equivalency in their ability to elevate circulating vitamin D levels only at a postnatal age of approximately 89 days [1]. The study concluded that vitamin D3-palmitate is not dietarily equivalent to free vitamin D as a nutritional source of vitamin D in the human neonate [1]. In contrast, nonesterified vitamin D2 was well absorbed in both very young and older infants, though absorption efficiency also increased with age, likely due to increased bile acid secretion [1].

Neonatal nutrition Intestinal esterase maturation Oral bioavailability

Lipophilicity Differential: Vitamin D3 Palmitate logP Exceeds Unesterified D3 by Approximately 6.3 Log Units, Governing Formulation Partitioning Behavior

The computed octanol-water partition coefficient (logP) of vitamin D3 palmitate is 13.94, as reported by the LIPID MAPS Structure Database [1]. This compares to a logP of approximately 7.62 for unesterified vitamin D3 (cholecalciferol) , representing a difference of approximately 6.3 log units—roughly a 2-million-fold greater preference for the organic phase. This profound lipophilicity shift has direct implications for formulation design: in oil-in-water emulsion or micellar delivery systems, vitamin D3 palmitate will partition almost quantitatively into the lipid phase, whereas unesterified D3 exhibits measurable aqueous-phase distribution [2]. For topical and transdermal applications, the elevated logP predicts enhanced stratum corneum retention and negligible transdermal flux, consistent with the ex vivo skin retention behavior observed for vitamin D3 in cream vehicles, where no active permeated to receptor fluid [3]. This physicochemical property is intrinsic to the palmitate ester structure and is not shared by short-chain esters such as vitamin D3 acetate, which would have a smaller logP increment relative to the parent compound.

Partition coefficient Lipid-based formulation Skin retention

Calcinogenic Toxicity Equivalence: No Reduction in Soft-Tissue Calcification Risk for Vitamin D3 Palmitate Compared to Unesterified D3

Rambeck et al. (1981) compared the calcinogenic activity of vitamin D3 and vitamin D3 palmitate in both rats and rabbits. Hypervitaminosis D was induced by feeding 25,000 IU vitamin D3 or the corresponding molar amount of vitamin D3 palmitate per kg of diet. In rabbits, both forms produced comparable hypercalcemia, hyperphosphatemia, increased intestinal calcium-binding protein (CaBP) activity, and reduced weight gain. The degree of calcification in the aorta and kidney was similar in both treatment groups [1]. Increasing the dose to 10,000 IU per day resulted in earlier and more widespread calcific deposits, again with no difference between D3 and D3 palmitate. In rats receiving 50,000 IU/kg diet, soft-tissue calcification was less extensive than in rabbits, but again no difference was observed between the two forms [1]. The authors concluded that vitamin D3 esters are not suitable as a less calcinogenic form of vitamin D3 [1]. This finding is directly relevant to safety assessment and toxicological risk profiling for procurement decisions.

Hypervitaminosis D Safety toxicology Calcinogenic potential

Evidence-Backed Application Scenarios for Vitamin D3 Palmitate Procurement in Nutritional and Pharmaceutical Development


High-Water-Content Liquid Pediatric Multivitamin Drops (pH 4.2–5.6)

Based on the 10.6-fold T50 advantage at pH 5.0, 390 mg/mL water, and the 4.2-fold greater potency retention at pH 4.2 (76% vs. 18% for unesterified D3 at 16 weeks, 40°C), vitamin D3 palmitate is the evidence-preferred form for aqueous pediatric drop formulations with water content ≥390 mg/mL and pH in the 4.2–5.6 range [1]. At lower water content (≤252 mg/mL), the stability advantage disappears or reverses, and unesterified D3 may be equally or more suitable. Formulators should verify that the specific water content and pH of their target product profile falls within the regime where D3 palmitate is quantitatively superior [1].

Shelf-Stable Liquid Infant Formula Fortification with Reduced Overage Requirements

For nutritionally complete liquid infant formulas requiring 12–18 month shelf-life at ambient temperature, vitamin D3 palmitate offers a ≥50% improvement in vitamin D activity retention over 6 months compared to unesterified D3, as established in sealed metal can storage at 22°C [2]. This enables formulators to reduce initial overage, tighten label-claim variance, and minimize the risk of post-retort potency falling below declared levels. The evidence also shows D3 palmitate outperforms D3 acetate and D3 octanoate in this matrix, making it the preferred ester choice among tested candidates [2].

Intramuscular Oil-Based Depot Formulations for Veterinary or Clinical Rickets Prophylaxis

The demonstration of full bioequivalence between intramuscular cholecalciferol palmitate and unesterified cholecalciferol in the rickets-healing rat assay, combined with the higher proportion of polar fecal metabolites (suggesting altered release kinetics from the depot), supports the use of vitamin D3 palmitate in injectable oil-based depot preparations [3]. The extreme lipophilicity (logP 13.94) of the palmitate ester predicts prolonged retention at the intramuscular injection site, potentially enabling extended dosing intervals [4]. Procurement for this application should note that the altered metabolite profile requires confirmation of safety and efficacy in the target species.

Topical Cosmetic or Dermatological Formulations Requiring High Stratum Corneum Retention with Minimal Systemic Exposure

The logP differential of approximately 6.3 units between vitamin D3 palmitate and unesterified D3 translates to an estimated 2-million-fold greater preference for the lipid phase [4]. This physicochemical property aligns with the ex vivo finding that vitamin D3 in cream vehicles is retained in the skin with zero permeation to receptor fluid [5]. Vitamin D3 palmitate, being even more lipophilic, is predicted to exhibit enhanced stratum corneum partitioning and negligible transdermal flux, making it a rational choice for topical formulations where skin-localized vitamin D3 delivery is desired without systemic exposure. This inference is class-level and should be confirmed with direct permeation data for the palmitate ester specifically.

Quote Request

Request a Quote for Vitamin D3 palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.